

Synthesis of 3-Nitro-1,2,4-triazole Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Nitro-1,2,4-triazole

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **3-nitro-1,2,4-triazole** derivatives. The focus is on robust and reproducible methods for the preparation of these valuable compounds, which serve as key intermediates and active pharmaceutical ingredients in various research and development endeavors.

Introduction

3-Nitro-1,2,4-triazole and its derivatives are an important class of heterocyclic compounds with a wide range of applications. The presence of the nitro group significantly influences the electronic properties of the triazole ring, making these compounds valuable synthons for further functionalization. In the field of medicinal chemistry, nitrotriazole derivatives have emerged as promising candidates for the development of new drugs, particularly as antitrypanosomatid and anti-Chagas disease agents. Their mechanism of action is often attributed to the bioreduction of the nitro group by parasitic nitroreductases, leading to the formation of cytotoxic radical species. This application note provides detailed synthetic protocols, characterization data, and workflow diagrams to facilitate the synthesis of these compounds in a laboratory setting.

Data Presentation

Table 1: Summary of Synthetic Protocols for 3-Nitro-1,2,4-triazole Derivatives

Product	Starting Material	Reagents	Reaction Conditions	Yield (%)	Melting Point (°C)	Reference
Sodium salt of 3,5-dinitro-1,2,4-triazole	3,5-diamino-1,2,4-triazole	Sodium nitrite, Sulfuric acid, Water, Acetone, Sodium bicarbonate	0 to -5 °C, then 60 °C	80	123 (decomp.)	
1-Methyl-5-nitro-3-trinitromethyl-1H-[1][2][3]triazole	5-nitro-3-trinitromethyl-1H-1,2,4-triazole	Trimethylsilyl diazomethane, Diethyl ether	0 °C, 30 min	80	77	[4]
1-Picryl-3-amino-5-nitro-1,2,4-triazole	3-amino-5-nitro-1,2,4-triazole	2,4,6-trinitrochlorobenzene, DMF, NaF	70 °C, 8 h	-	-	
4-Picryl-3,5-dinitro-1,2,4-triazole	Ammonium 3,5-dinitro-1,2,4-triazole	2,4,6-trinitrochlorobenzene, DMF, NaF	70 °C, 8 h	-	-	[5]

Table 2: Characterization Data for Selected 3-Nitro-1,2,4-triazole Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (Solvent)	¹³ C NMR (Solvent)	IR (KBr, cm ⁻¹)
3-Nitro-1,2,4-triazole	C ₂ H ₂ N ₄ O ₂	114.06	δ 8.35 (s, 1H), 8.08 (s, 1H) (CDCl ₃)	δ 157.1, 129.2, 121.4, 116.4 (CDCl ₃)	3454, 1619, 1598, 1569, 1504, 1443, 1400, 1337, 1290, 1281, 1171, 1110, 957, 844, 798
1-Methyl-5-nitro-3-trinitromethyl-1H-[1][2][3]triazole	C ₄ H ₃ N ₇ O ₈	277.11	δ 4.38 (CDCl ₃)	δ 153.9, 144.4, 121.8, 42.1 (CDCl ₃)	3454, 1619, 1598, 1569, 1504, 1443, 1400, 1337, 1290, 1281, 1171, 1110, 957, 844, 798

Note: Spectroscopic data can vary based on the solvent and instrument used.

Experimental Protocols

Protocol 1: Synthesis of the Sodium Salt of 3,5-Dinitro-1,2,4-triazole

This protocol details the synthesis of the sodium salt of 3,5-dinitro-1,2,4-triazole from 3,5-diamino-1,2,4-triazole.

Materials:

- 3,5-diamino-1,2,4-triazole (6 g, 0.061 mole)
- Sodium nitrite (80 g)
- Sulfuric acid (214 ml)

- Water (300 ml)
- Urea (4 g)
- Diethyl ether
- Acetone (150 ml)
- Sodium bicarbonate (15-20 g)
- Calcium chloride

Procedure:

- **Diazotization:** In a suitable reaction vessel, dissolve 80 g of sodium nitrite in 300 ml of water. Cool the solution to 0 to -5 °C with stirring. Over a period of 1.5 hours, slowly add a solution of 6 g of 3,5-diamino-1,2,4-triazole in 214 ml of sulfuric acid, maintaining the temperature between 0 and -5 °C.
- **Nitration:** After the addition is complete, heat the mixture to 60 °C and maintain for 30 minutes.
- **Quenching and Work-up:** Cool the reaction mixture to 0 °C and add 30% sulfuric acid until the evolution of nitrogen oxides ceases. Add 4 g of urea to the mixture.
- **Extraction:** Extract the aqueous solution with diethyl ether (6 x 200 ml).
- **Drying and Concentration:** Dry the combined ether extracts over calcium chloride. Distill off the ether until the volume is reduced to 15-20 ml.
- **Salt Formation:** Dissolve the residue in 150 ml of acetone and treat with a solution of 15-20 g of sodium bicarbonate.
- **Isolation:** Filter off the excess sodium bicarbonate. Distill the acetone to obtain the sodium salt of 3,5-dinitro-1,2,4-triazole as yellow crystals. The product can be recrystallized from alcohol.

Expected Yield: 8.9 g (80%).[\[1\]](#)

Characterization: Melting point: 123 °C (with decomposition).[1]

Protocol 2: General Procedure for the Nitration of 1-Alkyl-1,2,4-triazole Derivatives

This protocol provides a general method for the nitration of the 1,2,4-triazole ring, exemplified by the synthesis of 1-methyl-3,5-dinitro-1,2,4-triazole.

Materials:

- 1-methyl-1,2,4-triazole derivative
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice

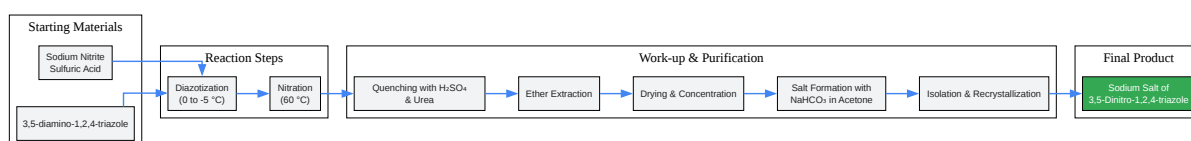
Procedure:

- **Preparation of Nitrating Mixture:** Prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1-methyl-1,2,4-triazole derivative in concentrated sulfuric acid. Cool the solution to 0-5 °C using an ice bath.
- **Nitration:** Slowly add the pre-cooled nitrating mixture dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to 60-65 °C and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.

- Isolation and Purification: Collect the precipitate by filtration. If the product is soluble in the aqueous layer, extract with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis Workflow for Sodium Salt of 3,5-Dinitro-1,2,4-triazole



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